Product packaging for D-Xylulose(Cat. No.:CAS No. 551-84-8)

D-Xylulose

Cat. No.: B119806
CAS No.: 551-84-8
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-xylulose is the D-enantiomer of xylulose. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an enantiomer of a L-xylulose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B119806 D-Xylulose CAS No. 551-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415364, DTXSID201337597
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-84-8, 5962-29-8
Record name D-Xylulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYLULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

D Xylulose: a Central Metabolite in Biological Systems

Significance in Carbohydrate Metabolism Research

D-xylulose holds a significant position in carbohydrate metabolism, primarily as an intermediate in key metabolic pathways. Its central role stems from its conversion into this compound 5-phosphate (Xu5P), a pivotal regulatory molecule.

In mammalian systems, this compound is a crucial intermediate within the glucuronate-xylulose pathway (GX pathway), which is particularly active in the liver and kidneys. nih.govfoodb.caresearchgate.net Within this pathway, this compound is generated from xylitol (B92547) through the action of NAD⁺-linked xylitol dehydrogenase (XDH). cymitquimica.comfoodb.ca The subsequent and critical step involves the phosphorylation of this compound to this compound 5-phosphate (Xu5P) by the ATP-dependent enzyme D-xylulokinase (XK; EC 2.7.1.17). nih.govresearchgate.netnih.govnih.govwikipedia.org This phosphorylation is an ATP-consuming reaction and represents a committing step in D-xylose metabolism in organisms like Saccharomyces cerevisiae. nih.gov

Research has characterized human D-xylulokinase (hXK), demonstrating its high selectivity for this compound. Kinetic studies on hXK have established a Michaelis constant (K_m) for this compound of 24 ± 3 μM and a catalytic rate constant (k_cat) of 35 ± 5 s⁻¹. nih.govresearchgate.net Structural analyses of hXK reveal a two-domain fold characteristic of the sugar kinase/hsp70/actin superfamily, with a significant conformational change required for its catalytic activity. nih.govresearchgate.net

The product, this compound 5-phosphate (Xu5P), is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and plays a crucial role in regulating glucose metabolism and lipogenesis. nih.govresearchgate.netwikipedia.orgsigmaaldrich.comresearchgate.net Specifically, Xu5P activates protein phosphatase 2A (PP2A), which in turn dephosphorylates the carbohydrate response element-binding protein (ChREBP). This dephosphorylation promotes ChREBP's nuclear localization and DNA binding, thereby regulating the expression of genes involved in glycolysis and lipogenesis. nih.govresearchgate.netwikipedia.orgsigmaaldrich.comresearchgate.net

In microorganisms, this compound is central to the catabolism of D-xylose. Two primary pathways, the oxido-reductase (XR-XDH) pathway and the isomerase (XI) pathway, converge at this compound. In the XR-XDH pathway, D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to this compound by xylitol dehydrogenase (XDH). nih.govwikipedia.org Alternatively, the XI pathway directly converts D-xylose to this compound using xylose isomerase. nih.govwikipedia.org In both pathways, this compound is subsequently phosphorylated to this compound 5-phosphate, which then enters the pentose phosphate pathway for further metabolic processing. nih.govnih.govwikipedia.orgresearchgate.net

The biosynthesis of this compound 5-phosphate from D-xylose and polyphosphate has been demonstrated enzymatically, utilizing xylose isomerase and xylulokinase, with in situ ATP regeneration. researchgate.net

Table 1: Key Enzymes in this compound Metabolism

Enzyme NameEC NumberReaction CatalyzedPathway(s) Involved
Xylitol Dehydrogenase (XDH)EC 1.1.1.9Xylitol + NAD⁺ → this compound + NADH + H⁺Glucuronate-Xylulose Pathway, Xylose Catabolism
D-Xylulokinase (XK)EC 2.7.1.17This compound + ATP → this compound 5-phosphate + ADPGlucuronate-Xylulose Pathway, Xylose Catabolism
Xylose Isomerase (XI)EC 5.3.1.5D-Xylose ⇌ this compoundXylose Catabolism (Isomerase Pathway)
This compound ReductaseEC 1.1.1.9This compound + NADH + H⁺ → Xylitol + NAD⁺Xylitol Metabolism
Ribulose-5-phosphate EpimeraseEC 5.1.3.1Ribulose 5-phosphate ⇌ this compound 5-phosphatePentose Phosphate Pathway
TransketolaseEC 2.2.1.1This compound 5-phosphate + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphatePentose Phosphate Pathway

Interconnections within Metabolic Networks

This compound and its phosphorylated derivative, this compound 5-phosphate, serve as critical nodes connecting various metabolic pathways, facilitating the intricate regulation of cellular energy and biosynthesis.

Pentose Phosphate Pathway (PPP): this compound 5-phosphate is a direct intermediate in the non-oxidative branch of the PPP. It is formed from ribulose 5-phosphate by ribulose-5-phosphate epimerase. wikipedia.org Within the PPP, this compound 5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions, contributing to the interconversion of sugars and the production of precursors for nucleotide biosynthesis. wikipedia.org This pathway is crucial for cellular respiration and the synthesis of nucleotides. cymitquimica.com

Glucuronate-Xylulose Pathway (GX Pathway): In mammals, this compound is a key metabolite of the glucuronate-xylulose pathway, which converts glucuronate into this compound and subsequently to this compound 5-phosphate. nih.govresearchgate.net This pathway provides a link between hexuronate metabolism and the pentose phosphate pathway, influencing hepatic carbohydrate and lipid metabolism. nih.gov

Regulation of Glycolysis and Lipogenesis: The role of this compound 5-phosphate as a signaling molecule is particularly notable in the regulation of glycolysis and lipogenesis. It activates protein phosphatase 2A (PP2A), leading to the dephosphorylation and activation of phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK2/FBPase2). This activation increases the production of fructose (B13574) 2,6-bisphosphate, a potent activator of glycolysis, and ultimately upregulates glycolytic flux. nih.govresearchgate.netwikipedia.orgsigmaaldrich.comresearchgate.net Furthermore, this compound 5-phosphate is recognized as a signal for the coordinated control of lipogenesis. sigmaaldrich.com

Xylitol Metabolism: this compound is a central intermediate in the metabolism of xylitol. In many organisms, xylitol is converted to this compound by xylitol dehydrogenase, allowing its entry into central carbon metabolism. Conversely, this compound can be reduced back to xylitol by this compound reductase, a reaction important in certain microbial fermentation processes. ontosight.aiwikipedia.org

Non-Mevalonate Pathway (MEP Pathway): While distinct from this compound, it is important to note the related compound 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is a crucial biosynthetic intermediate in the non-mevalonate pathway (also known as the MEP pathway), which is responsible for the synthesis of isoprenoids in many bacteria, plants, and apicomplexan parasites. wikipedia.orgresearchgate.netnih.gov DXP synthase catalyzes the initial step of this pathway, converting pyruvate (B1213749) and D-glyceraldehyde 3-phosphate into DXP. wikipedia.orgnih.gov DXP also acts as a precursor for thiamine (B1217682) (vitamin B₁) and pyridoxol (vitamin B₆) biosynthesis. wikipedia.org Although structurally similar in name, this compound and 1-deoxy-D-xylulose 5-phosphate participate in different primary metabolic routes.

D Xylulose Metabolism and Interconversion Pathways

D-Xylose Catabolism to D-Xylulose

The initial step in D-xylose metabolism is its conversion to this compound. This is accomplished through two distinct enzymatic routes that differ in their evolutionary origins, enzyme components, and cofactor requirements.

The isomerase pathway involves the direct conversion of D-xylose to this compound in a single enzymatic step. wikipedia.orgresearchgate.net This pathway is predominantly found in prokaryotes (bacteria) and some anaerobic fungi. wikipedia.orgtaylorandfrancis.com The key enzyme in this pathway is xylose isomerase (XI). wikipedia.orgwikipedia.org

Xylose isomerase (EC 5.3.1.5) catalyzes the reversible isomerization of aldose sugars to ketose sugars, including the interconversion of D-xylose and this compound. wikipedia.orgmdpi.com The enzyme has been identified in nearly a hundred species of bacteria. wikipedia.org The activity of xylose isomerase was first reported in Lactobacillus pentosus in 1953. wikipedia.org

The catalytic mechanism of xylose isomerase involves three main steps: ring opening of the substrate, isomerization via a hydride shift from C2 to C1, and subsequent ring closure of the product. mdpi.com This process is facilitated by the presence of divalent metal ions, typically magnesium (Mg²⁺), which are held in the enzyme's active site. wikipedia.org Unlike the oxido-reductase pathway, the isomerase pathway does not require cofactors such as NADH or NADPH. taylorandfrancis.com The expression of genes encoding for xylose isomerase is often induced by the presence of xylose and can be repressed by more readily metabolized sugars like glucose, a phenomenon known as carbon catabolite repression. mdpi.com

Characteristics of Xylose Isomerase (XI) Pathway

CharacteristicDescriptionReference
OrganismsPrimarily prokaryotes (bacteria) and some anaerobic fungi. wikipedia.orgtaylorandfrancis.com
Key EnzymeXylose Isomerase (XI) wikipedia.orgwikipedia.org
ReactionDirect isomerization of D-xylose to this compound. wikipedia.org
Cofactor RequirementNone taylorandfrancis.com
RegulationInduced by xylose, repressed by glucose (carbon catabolite repression). mdpi.com

The isomerization of D-xylose to this compound is an energetically unfavorable reaction. wikipedia.org At equilibrium, the reaction mixture consists of approximately 83% D-xylose and only 17% this compound. wikipedia.org This equilibrium poses a significant challenge for efficient xylose utilization through this pathway, as it can lead to a metabolic bottleneck due to the low concentration of the downstream product, this compound.

The oxido-reductase pathway, also known as the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway, is the primary route for D-xylose catabolism in eukaryotic microorganisms, particularly yeasts and fungi. wikipedia.orgmdpi.comnih.gov This pathway involves a two-step conversion of D-xylose to this compound with xylitol (B92547) as an intermediate. wikipedia.orgmdpi.com

The first step in this pathway is the reduction of D-xylose to xylitol, catalyzed by the enzyme xylose reductase (XR; EC 1.1.1.21). asm.orgwikipedia.org Subsequently, xylitol is oxidized to this compound by the enzyme xylitol dehydrogenase (XDH; EC 1.1.1.9). asm.orgwikipedia.org The resulting this compound is then phosphorylated by xylulokinase to enter the pentose (B10789219) phosphate (B84403) pathway. asm.org

Xylose Reductase (XR): This enzyme typically utilizes either NADPH or NADH as a cofactor to reduce D-xylose to xylitol, with a preference for NADPH in many fungal species. wikipedia.orgnih.govnih.gov

Xylitol Dehydrogenase (XDH): In contrast, XDH is strictly dependent on NAD⁺ for the oxidation of xylitol to this compound. wikipedia.orgnih.govnih.gov

This difference in cofactor preference can create a redox imbalance within the cell, particularly under anaerobic or low-oxygen conditions. nih.govnih.gov The regeneration of NAD⁺ for the XDH reaction can become a limiting factor, leading to the accumulation of the intermediate xylitol. nih.gov This accumulation represents a loss of carbon that could otherwise be directed towards the central metabolic pathways for the production of biofuels or other desired products. nih.gov The XR from Candida tropicalis, for instance, shows a strong preference for NADPH over NADH at a ratio of 100:27. nih.gov

Cofactor Specificity in the Oxido-Reductase Pathway

EnzymeReactionPreferred CofactorReference
Xylose Reductase (XR)D-Xylose → XylitolNAD(P)H (often a preference for NADPH) wikipedia.orgnih.govnih.gov
Xylitol Dehydrogenase (XDH)Xylitol → this compoundStrictly NAD⁺ wikipedia.orgnih.govnih.gov

Oxidative Pathways of D-Xylose

In contrast to the more common oxido-reductase and isomerase pathways for D-xylose catabolism found in many microorganisms, some prokaryotes utilize oxidative pathways. wikipedia.org These pathways, known as the Weimberg and Dahms pathways, directly oxidize D-xylose to D-xylonate, which is then further metabolized. wikipedia.orgnih.gov Both pathways share the initial enzymatic steps before diverging.

The Weimberg pathway represents a complete oxidative route for D-xylose metabolism, ultimately converting it into the Krebs cycle intermediate, α-ketoglutarate, without any loss of carbon atoms. nih.gov This pathway was first detailed in the bacterium Pseudomonas fragi. nih.govd-nb.info

The initial steps involve the oxidation of D-xylose to D-xylono-γ-lactone by D-xylose dehydrogenase. nih.gov This lactone is subsequently hydrolyzed to D-xylonate by a lactonase. wikipedia.orgnih.gov The key steps of the Weimberg pathway are outlined below:

Oxidation: D-xylose is oxidized to D-xylono-lactone by D-xylose dehydrogenase. wikipedia.org

Hydrolysis: A lactonase facilitates the hydrolysis of D-xylono-lactone to form D-xylonic acid. wikipedia.org

Dehydration: D-xylonate dehydratase removes a water molecule from D-xylonic acid, yielding 2-keto-3-deoxy-xylonate. wikipedia.org

Second Dehydration: A subsequent dehydration step, catalyzed by 2-keto-3-deoxy-D-xylonate dehydratase, forms α-ketoglutarate semialdehyde. wikipedia.org

Final Oxidation: The pathway concludes with the oxidation of α-ketoglutarate semialdehyde to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase, which can then enter the citric acid cycle. wikipedia.orgnih.gov

While this pathway has been identified in bacteria like Caulobacter crescentus, attempts to engineer it into yeast, such as Saccharomyces cerevisiae, have faced challenges, often resulting in the accumulation of the intermediate D-xylonate, suggesting limitations in the dehydration steps. nih.govd-nb.infonih.govresearchgate.net

EnzymeSubstrateProduct
D-xylose dehydrogenaseD-xyloseD-xylono-lactone
LactonaseD-xylono-lactoneD-xylonic acid
D-xylonate dehydrataseD-xylonic acid2-keto-3-deoxy-xylonate
2-keto-3-deoxy-D-xylonate dehydratase2-keto-3-deoxy-xylonateα-ketoglutarate semialdehyde
α-ketoglutarate semialdehyde dehydrogenaseα-ketoglutarate semialdehydeα-ketoglutarate

The Dahms pathway shares its initial steps with the Weimberg pathway, beginning with the oxidation of D-xylose to D-xylonate and its subsequent dehydration to 2-keto-3-deoxy-xylonate. wikipedia.orgasm.org However, the pathways diverge at this intermediate.

In the Dahms pathway, the 2-keto-3-deoxy-xylonate is not further dehydrated but is instead cleaved by an aldolase. wikipedia.org This cleavage results in the formation of two distinct products: pyruvate (B1213749) and glycolaldehyde. wikipedia.org These products can then be funneled into central metabolic pathways. For example, pyruvate can enter gluconeogenesis or the citric acid cycle, while glycolaldehyde can be further metabolized. asm.org This pathway has been explored for the biotechnological production of chemicals like glycolic acid and ethylene glycol from D-xylose. researchgate.net

EnzymeSubstrateProduct(s)
D-xylose dehydrogenaseD-xyloseD-xylono-lactone
D-xylonolactone lactonaseD-xylono-lactoneD-xylonate
D-xylonate dehydrataseD-xylonate2-keto-3-deoxy-xylonate
2-keto-3-deoxy-xylonate aldolase2-keto-3-deoxy-xylonatePyruvate and Glycolaldehyde

D-Lyxose Isomerization to this compound

This compound can also be formed through the isomerization of D-lyxose, a reaction catalyzed by the enzyme D-lyxose isomerase (D-LI). nih.govnih.gov This enzyme facilitates the reversible interconversion between the aldose D-lyxose and the ketose this compound. nih.govresearchgate.netresearchgate.net

D-lyxose isomerase belongs to the class of aldose-ketose isomerases and often exhibits broad substrate specificity, also catalyzing the isomerization of D-mannose to D-fructose. nih.govnih.gov The catalytic mechanism is thought to proceed via a cis-enediolate intermediate. nih.gov The reaction is metal-dependent, with manganese (Mn²⁺) or cobalt (Co²⁺) ions typically required for optimal activity. nih.gov These metal ions play a crucial role in the catalytic process.

The isomerization reaction is reversible, and the equilibrium point depends on the specific enzyme and reaction conditions. D-lyxose isomerases are of interest for the biotechnological production of functional sugars, including this compound. nih.gov

Glucuronate-Xylulose Pathway in Mammals

A key segment of the glucuronate-xylulose pathway involves the interconversion of xylulose isomers via the intermediate polyol, xylitol. After D-glucuronate is metabolized to L-xylulose, the pathway proceeds as follows:

Reduction of L-Xylulose: L-xylulose is reduced to xylitol by L-xylulose reductase (also known as D-sorbitol dehydrogenase), an NADP-dependent enzyme. pnas.orgresearchgate.net

Oxidation of Xylitol: Xylitol is then oxidized to this compound by an NAD-dependent xylitol dehydrogenase (sorbitol dehydrogenase). nih.govnih.govnih.gov

Finally, this compound is phosphorylated by xylulokinase to form this compound-5-phosphate, which then enters the pentose phosphate pathway. nih.gov This series of reactions effectively converts the L-isomer of xylulose into the D-isomer, allowing it to be integrated into central carbohydrate metabolism.

ReactantEnzymeProductCofactor
L-XyluloseL-xylulose reductase (DCXR)XylitolNADPH
XylitolXylitol dehydrogenase (SORD)This compoundNAD⁺
This compoundXylulokinase (XYLB)This compound-5-phosphateATP

NAD+-linked Xylitol Dehydrogenase (EC 1.1.1.9)

NAD+-linked Xylitol Dehydrogenase, systematically named xylitol:NAD+ 2-oxidoreductase (this compound-forming), is a key enzyme in the metabolic pathway that converts xylitol to this compound. oup.comnih.gov This enzyme belongs to the family of oxidoreductases and plays a crucial role in the pentose and glucuronate interconversion pathways in a wide range of organisms. nih.gov The reaction catalyzed by this enzyme involves the oxidation of xylitol to this compound, with the concomitant reduction of NAD+ to NADH and the release of a proton (H+). nih.gov

The enzyme is also known by several other names, including this compound reductase, NAD+-dependent xylitol dehydrogenase, and xylitol-2-dehydrogenase. oup.comnih.govnih.gov While it primarily acts on xylitol, some forms of the enzyme can also act as an L-erythrulose reductase. nih.govresearchgate.net In the context of D-xylose metabolism in many yeasts and fungi, this enzyme performs the second step, following the conversion of D-xylose to xylitol by xylose reductase. oup.comoup.com The this compound produced by xylitol dehydrogenase is then further metabolized in the pentose phosphate pathway. oup.com

The activity and properties of NAD+-linked xylitol dehydrogenase can vary significantly between different organisms. For instance, a novel NAD+-dependent xylitol dehydrogenase identified from Gluconobacter oxydans WSH-003 exhibited optimal activity at a temperature of 57°C and a pH of 12, which is notably different from the typical optimal conditions of 30–40°C and pH 6–8 for most known xylitol dehydrogenases. usda.govpnas.orgnih.govebi.ac.uknih.gov This particular enzyme also showed a high preference for NAD+ as a cofactor and demonstrated high activity in converting D-sorbitol to D-fructose. usda.govpnas.orgnih.govebi.ac.uk In contrast, the xylitol dehydrogenase from the fungus Trichoderma gamsii has an optimal temperature of 25°C and a pH of 9.5. researchgate.net

Kinetic parameters of NAD+-linked xylitol dehydrogenase have been characterized in various studies. For the enzyme from Trichoderma gamsii, the Km values for xylitol, ribitol, and D-sorbitol were 5.23 ± 0.68 mM, 8.01 ± 1.22 mM, and 12.34 ± 1.37 mM, respectively, with the Km for NAD+ ranging from 0.23 to 0.70 mM with these substrates. researchgate.net For the enzyme from Gluconobacter oxydans, the Km and Vmax values for L-sorbitol were 4.92 μM and 196.08 μM/min, respectively. usda.govpnas.orgnih.gov

Properties of NAD+-linked Xylitol Dehydrogenase from Different Sources

OrganismOptimal Temperature (°C)Optimal pHSubstrate SpecificityKinetic Parameters
Gluconobacter oxydans WSH-0035712Highly specific towards D-sorbitol and xylitol. Limited activity towards D-mannitol, sorbose, and glycerol (B35011). No activity with glucose, inositol, galactose, mannose, rhamnose, xylose, fructose (B13574), and others.Km for L-sorbitol: 4.92 μM Vmax for L-sorbitol: 196.08 μM/min
Trichoderma gamsii259.5Polyol substrate preference in the order: xylitol > ribitol ≈ D-sorbitol.Km for xylitol: 5.23 ± 0.68 mM Km for ribitol: 8.01 ± 1.22 mM Km for D-sorbitol: 12.34 ± 1.37 mM Km for NAD+: 0.23 - 0.70 mM
Kluyveromyces marxianus NBRC1777559.5Prefers NAD+ to NADP+ as a cofactor.kcat/Km for NAD+: 3681 /min mM kcat/Km for NADP+: 1361 /min mM

Phosphorylation of this compound to this compound 5-Phosphate

The phosphorylation of this compound to this compound 5-phosphate is a critical step in its metabolism, effectively trapping the sugar inside the cell and preparing it for entry into the pentose phosphate pathway. oup.comresearchgate.netoup.com This irreversible reaction is catalyzed by the enzyme xylulokinase (EC 2.7.1.17), which transfers a phosphate group from a donor molecule, most commonly ATP, to this compound. oup.comoup.com

Xylulokinase (XK) Activity and Regulation

Xylulokinase (XK) is the primary enzyme responsible for the phosphorylation of this compound. Its activity is a key regulatory point in xylose and xylulose metabolism. In organisms like Saccharomyces cerevisiae, the xylulokinase reaction has been identified as a rate-limiting step in this compound fermentation. oup.comoup.com Overexpression of the xylulokinase gene (XKS1) in S. cerevisiae has been shown to significantly increase the growth rate on this compound, while deletion of the gene prevents growth on this sugar. oup.comoup.com This indicates that the level of xylulokinase activity can directly impact the metabolic flux through this pathway.

The expression of xylulokinase can be induced by the presence of D-xylose in some organisms. usda.gov However, excessive xylulokinase activity can also be detrimental, leading to growth inhibition on xylose. usda.gov This suggests that the activity of xylulokinase must be tightly regulated to maintain metabolic balance. The kinetic properties of xylulokinase have been studied in various organisms. For instance, the xylulokinase from S. cerevisiae has a Km for this compound of approximately 300-310 µM. oup.com The enzyme from Kluyveromyces marxianus NBRC1777, when expressed in E. coli, had a specific activity of 23.5 mU/mg.

Kinetic Properties of Xylulokinase from Saccharomyces cerevisiae

SubstrateKm (µM)Apparent Vmax (nkat mg⁻¹)
This compound310 ± 10~640
ATP1550 ± 80~500
Xylulose 5-phosphate (reverse reaction)1300 ± 100-
ADP (reverse reaction)280 ± 30-

ATP-Dependent Phosphorylation Mechanisms

The phosphorylation of this compound by xylulokinase is an ATP-dependent process. oup.comoup.com The enzyme catalyzes the transfer of the terminal phosphate group from ATP to the C5 hydroxyl group of this compound, forming this compound 5-phosphate and ADP. oup.comoup.com This reaction is a key example of substrate-level phosphorylation.

The mechanism involves the binding of both this compound and ATP to the active site of the enzyme. The kinetic data for S. cerevisiae xylulokinase shows a Km for ATP of 1550 ± 80 µM, indicating the concentration of ATP required for half-maximal enzyme activity. oup.com The reaction is essentially irreversible under physiological conditions, driving the metabolic pathway forward towards the pentose phosphate pathway. oup.comoup.com In addition to its role in this compound metabolism, some xylulokinases have been shown to phosphorylate other related sugars, such as 1-deoxy-D-xylulose, highlighting a potential broader role in carbohydrate metabolism. nih.govnih.gov

D Xylulose 5 Phosphate: a Key Intermediate

Regulation of Glycolysis by D-Xylulose 5-Phosphate

This compound 5-phosphate exerts a profound regulatory effect on glycolysis, primarily by influencing the activity of key enzymes involved in this central metabolic pathway wikipedia.orgfishersci.fiflybase.org.

Activation of Protein Phosphatase (PP)

A key mechanism by which this compound 5-phosphate regulates glycolysis involves its ability to activate specific protein phosphatases wikipedia.orgfishersci.fiflybase.orgnih.gov. Notably, D-X5P has been identified as a unique activator of protein phosphatase 2A (PP2A) uni.lunih.govmpg.defrontiersin.orguni-freiburg.de. This activation is crucial for subsequent steps in the glycolytic regulatory cascade uni.lu.

Dephosphorylation and Activation of PFK2/FBPase2

Upon activation by this compound 5-phosphate, protein phosphatase dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2) wikipedia.orgfishersci.fiflybase.orgnih.govuni.lufrontiersin.orguni-freiburg.dewikipedia.orgdisprot.org. This dephosphorylation event is pivotal, as it leads to a conformational change in the PFK2/FBPase2 enzyme. Specifically, the dephosphorylation inactivates the fructose-2,6-bisphosphatase (FBPase2) activity while simultaneously activating the 6-phosphofructo-2-kinase (PFK2) activity of the enzyme wikipedia.orgfishersci.fiflybase.orgnih.govuni.lufrontiersin.orguni-freiburg.dewikipedia.orgdisprot.org.

Involvement in Gene Expression Regulation

Beyond its acute effects on enzyme activity, this compound 5-phosphate is also implicated in the long-term regulation of gene expression, particularly in response to changes in nutrient availability wikipedia.orgflybase.orguni.lu.

ChREBP Transcription Factor Activation (Research Debates and Nuances)

This compound 5-phosphate has been reported to play a role in the activation of the Carbohydrate Response Element-Binding Protein (ChREBP), a transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis, especially in the well-fed state wikipedia.orgflybase.orguni.lunih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgdisprot.org. The proposed mechanism involves D-X5P activating protein phosphatases, such as PP2A, which then dephosphorylate ChREBP. This dephosphorylation can lead to ChREBP's translocation into the nucleus and the activation of its transcriptional targets, including genes for lipogenic enzymes like ATP citrate (B86180) lyase, acetyl-CoA carboxylase, and fatty acid synthase uni.lunih.govnih.govmetabolomicsworkbench.orgdisprot.org.

However, the precise role of this compound 5-phosphate as the sole or primary signaling molecule for ChREBP activation remains a subject of ongoing research and debate wikipedia.orgnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgdisprot.orgnih.gov. Some studies suggest that D-glucose 6-phosphate, another glucose metabolite, might be more critical for ChREBP activation in response to glucose, especially in the liver wikipedia.orgnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org. Other research indicates that while this compound 5-phosphate can partially induce ChREBP transactivity, its potency might be lower than that of glucose, suggesting that other factors, such as fructose (B13574) 2,6-bisphosphate, may be necessary for the full activation of glucose-induced gene expression nih.gov. These nuances highlight the complexity of metabolic signaling networks and the potential for multiple metabolites to contribute to the regulation of ChREBP activity.

1 Deoxy D Xylulose 5 Phosphate Dxp Pathway

Isoprenoid Biosynthesis (MEP Pathway)

1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (DXR)

Conversion of DXP to 2-C-Methyl-D-Erythritol-4-Phosphate (MEP)

The conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP) is a critical step in the DXP pathway, often regarded as the first committed step in isoprenoid biosynthesis via this route. pnas.orgacs.org This transformation is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. pnas.orgontosight.aifrontiersin.orgnih.govtandfonline.compnas.orgacs.orguniprot.orgaocs.orgproteopedia.orgpnas.org The reaction involves an intramolecular rearrangement of the DXP molecule followed by a reduction. acs.orgproteopedia.org

Table 1: Key Enzyme and Reaction in DXP to MEP Conversion

Enzyme NameSubstrateProductReaction Type
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)1-Deoxy-D-xylulose 5-phosphate2-C-Methyl-D-erythritol-4-phosphate (MEP)Rearrangement and Reduction
NADPH as Cofactor

The enzymatic conversion of DXP to MEP by DXR is an NADPH-dependent reaction. nih.govacs.orguniprot.orgproteopedia.orgpnas.orguniprot.org Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as the essential reducing agent, providing the electrons required for the reduction step during the rearrangement process. acs.orguniprot.org This highlights the importance of cellular redox balance in supporting the DXP pathway's metabolic flux.

Formation of Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

Following the formation of MEP, a series of subsequent enzymatic reactions within the DXP pathway lead to the production of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgontosight.ainih.gov These two C5 compounds are recognized as the universal precursors for the biosynthesis of all isoprenoids. kit.eduwikipedia.orgjst.go.jplibretexts.orgontosight.aifrontiersin.orgpnas.orgwikipedia.orgnih.govechelon-inc.comoup.com

The MEP pathway comprises seven enzymatic steps from pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to yield IPP and DMAPP. frontiersin.org Key enzymes involved in these downstream steps include:

4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (CMS or IspD) : Converts MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) by incorporating cytidine (B196190) triphosphate (CTP). frontiersin.orgnih.gov

CDP-ME kinase (CMK) : Phosphorylates CDP-ME. nih.gov

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECS or IspF) : Catalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.gov

Further enzymes, (E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate synthase (HDS or IspG) and 4-hydroxy-3-methyl-but-2-enyl diphosphate reductase (HDR or IspH), complete the pathway to IPP and DMAPP. wikipedia.org

The interconversion between IPP and DMAPP is facilitated by the enzyme isopentenyl pyrophosphate isomerase (IDI), ensuring a balanced supply of both precursors for subsequent terpenoid synthesis. wikipedia.orgnih.govoup.comwikipedia.org

Table 2: Key Intermediates and Enzymes in IPP/DMAPP Formation

IntermediateEnzyme (Conversion From)Role
DXPDXP synthase (DXS)Initial product of pathway initiation
MEP1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)First committed intermediate
CDP-ME4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (CMS/IspD)Activated MEP
MEcPP2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECS/IspF)Cyclized intermediate
IPP/DMAPPHDS, HDR, Isopentenyl pyrophosphate isomerase (IDI)Universal C5 precursors for isoprenoids

Downstream Production of Terpenoids

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) serve as the fundamental building blocks for the biosynthesis of all terpenoids, which constitute the largest and most diverse class of natural products. researchgate.netjst.go.jplibretexts.orgontosight.aifrontiersin.orgpnas.org These compounds fulfill a wide range of biological functions, including roles in hormone signaling, antioxidation, and electron transport. jst.go.jplibretexts.org In plants, the plastid-localized MEP pathway is the primary source of IPP and DMAPP for the synthesis of various plastidic isoprenoids, such as carotenoids, tocopherols, gibberellic acids, chlorophyll (B73375) side-chains, and plastoquinone-9. kit.edupnas.orgfrontiersin.orgresearchgate.netfrontierspartnerships.org

Carotenoids

Carotenoids are tetraterpenes (C40) that are exclusively synthesized from IPP and DMAPP precursors generated via the MEP pathway in plants and many microorganisms. kit.edupnas.orglibretexts.orgfrontiersin.orgresearchgate.netaocs.orgnih.govfrontiersin.org These vibrant pigments are crucial for photosynthesis, where they act as accessory light-harvesting pigments, and for photoprotection, by quenching excess light energy and reactive oxygen species. frontiersin.org The biosynthesis of carotenoids begins with the condensation of geranylgeranyl diphosphate (GGPP), which is formed from IPP and DMAPP, followed by the synthesis of phytoene (B131915) as the first committed step. aocs.orgfrontiersin.org

Chlorophyll Side-Chains (Phytol)

Phytol (B49457), a 20-carbon (C20) branched-chain alcohol, forms the essential prenyl side-chain of chlorophyll molecules. kit.edupnas.orgfrontiersin.orgresearchgate.netfrontierspartnerships.orgnih.govfrontiersin.org This isoprenoid component is derived from geranylgeraniol, which is synthesized in chloroplasts through the MEP pathway. nih.govfrontiersin.org Specifically, geranylgeranyl diphosphate (GGPP), a C20 precursor assembled from sequential condensations of IPP and DMAPP, undergoes reduction to yield phytol. researchgate.netnih.govfrontiersin.orgmdpi.com Beyond its role in chlorophyll, phytol also contributes to the synthesis of other vital compounds, including tocopherol (vitamin E) and phylloquinol (vitamin K). nih.govmdpi.com

Plastoquinone-9

Plastoquinone-9 (PQ-9) is a vital prenylquinone involved in electron transport within the photosynthetic machinery of plants. kit.edufrontierspartnerships.org Its nona-prenyl side-chain (C45) is synthesized through the DXP/MEP pathway. kit.edupnas.orgfrontierspartnerships.org The biosynthesis of PQ-9 involves the prenylation of homogentisic acid (HGA) with a solanesyl diphosphate (SPP, C45) side chain. SPP, in turn, is a longer-chain isoprenoid derived from the sequential condensation of IPP and DMAPP units originating from the MEP pathway. nih.govfrontiersin.orgnih.gov

Compound Names and PubChem CIDs

Isoprene (B109036), Monoterpenes, and Diterpenes

The DXP pathway is a crucial source for the biosynthesis of a vast array of isoprenoid compounds, which are essential for various biological functions in organisms that utilize this pathway echelon-inc.comwikipedia.orguvic.catandfonline.comontosight.ai. Isoprenoids are a diverse group of natural products structurally based on multiples of isoprene units uvic.ca. These compounds are classified by the number of five-carbon isoprene units they contain; for instance, monoterpenes contain 10 carbons (two isoprene units), and diterpenes contain 20 carbons (four isoprene units) uvic.calibretexts.orgmdpi.com.

In plants, the DXP pathway, which operates in plastids, is responsible for providing the precursors (IPP and DMAPP) for the biosynthesis of isoprene, monoterpenes, diterpenes, and tetraterpenes tandfonline.commdpi.com. These precursors are then condensed in a head-to-tail manner to form the carbon skeletons of these various terpenoids mdpi.com. Subsequent modifications, including cyclization, redox reactions, methylation, acylation, and glycosylation, lead to the immense structural diversity observed in this class of natural products mdpi.com.

Biosynthesis of Other Essential Metabolites

Beyond its role in isoprenoid synthesis, 1-deoxy-D-xylulose 5-phosphate (DXP) also serves as a common precursor for the biosynthesis of several vital vitamins in various organisms, particularly bacteria and plants wikipedia.orgpnas.orgresearchgate.netnih.gov.

Thiamin (Vitamin B1) Biosynthesis

Thiamin, also known as vitamin B1, is an essential micronutrient involved in numerous metabolic reactions, including glucose and amino acid breakdown wikipedia.org. In bacteria, DXP is a direct precursor for the biosynthesis of the thiazole (B1198619) moiety of thiamin pnas.orgresearchgate.netasm.orgportlandpress.com.

The biosynthesis of the thiamin thiazole involves the oxidative condensation of DXP with other precursors, such as glycine (B1666218) and a thiocarboxylate form of the ThiS protein (ThiS-COSH) asm.orgportlandpress.com. This complex reaction, catalyzed by thiazole synthase (ThiG), leads to the formation of a thiazole tautomer, which then aromatizes to carboxythiazole asm.orgportlandpress.com. This highlights DXP's fundamental role in establishing the structural integrity of this crucial vitamin.

Pyridoxal (B1214274) (Vitamin B6) Biosynthesis

Pyridoxal, a form of vitamin B6, and its active coenzyme form, pyridoxal 5'-phosphate (PLP), are indispensable for a wide array of enzymatic reactions in metabolism wikipedia.orgwikipedia.org. The de novo synthesis of pyridoxal 5'-phosphate (PLP) and pyridoxine (B80251) 5'-phosphate (PNP) in organisms like Escherichia coli and Rhizobium utilizes DXP as a key precursor wikipedia.orgpnas.orgresearchgate.netnih.govebi.ac.uknih.govoup.comnih.govacs.org.

Specifically, the biosynthesis of pyridoxine 5'-phosphate (PNP) involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) with 4-(phosphohydroxy)-L-threonine ebi.ac.uknih.gov. Enzymes such as PdxA and PdxJ are involved in this pathway, facilitating the formation of PNP ebi.ac.uknih.govoup.com. The direct incorporation of radioactivity from labeled DXP into PNP further confirms its role as a substrate in this biosynthetic route nih.gov.

Physiological and Medical Implications of D Xylulose Research

D-Xylulose in Metabolic Disorders

This compound and its phosphorylated derivative, this compound 5-phosphate (Xu5P), are integral to carbohydrate metabolism. Dysregulation in pathways involving these compounds can lead to distinct metabolic disorders.

Essential pentosuria is a benign, inherited metabolic disorder characterized by the excretion of significant amounts of L-xylulose in the urine, typically ranging from 1.0 to 4 grams per day. mhmedical.commhmedical.com This condition is an autosomal recessive trait observed almost exclusively in individuals of Ashkenazi Jewish descent, with a frequency as high as 1 in 2,500 in this population, compared to 1 in 40,000 to 1 in 50,000 in the general U.S. population. mhmedical.commhmedical.comreactome.orgmedlineplus.gov

The underlying cause of essential pentosuria is a partial deficiency of the enzyme L-xylulose reductase, also known as dicarbonyl and L-xylulose reductase (DCXR) or xylitol (B92547) dehydrogenase. mhmedical.commhmedical.comreactome.orgmedlineplus.govspandidos-publications.comnih.govjci.orgresearchgate.netresearchgate.net This enzyme is crucial in the glucuronic acid oxidation pathway, where it catalyzes the conversion of L-xylulose to xylitol. mhmedical.commhmedical.comreactome.orgmedlineplus.govnih.govresearchgate.netresearchgate.net In individuals with DCXR deficiency, L-xylulose cannot be efficiently converted to xylitol, leading to its accumulation and subsequent excretion. mhmedical.commhmedical.comreactome.orgmedlineplus.govnih.govresearchgate.net While L-xylulose is the accumulating pentose (B10789219), the glucuronic acid pathway normally allows L-xylulose to be converted to its stereoisomer, this compound, which can then be phosphorylated to this compound 5-phosphate and enter the pentose phosphate (B84403) pathway. mhmedical.comresearchgate.net Despite the high urinary L-xylulose levels, essential pentosuria is considered a benign condition with no significant clinical consequences and is not associated with diabetes mellitus. mhmedical.commhmedical.com

Ribose 5-phosphate isomerase (RPI) deficiency is an exceedingly rare and severe inborn error of metabolism affecting the reversible non-oxidative branch of the pentose phosphate pathway. mhmedical.commhmedical.compathbank.orgnih.govmedtigo.com This genetic disorder arises from mutations in the RPIA gene, which encodes the RPI enzyme. pathbank.orgwikipedia.org The enzymatic defect impairs the interconversion of ribulose-5-phosphate and ribose-5-phosphate. mhmedical.com

A hallmark of RPI deficiency is the significant elevation of certain sugars and polyols in bodily fluids. Specifically, urinary levels of ribitol, arabitol, and this compound are found to be highly elevated, often exceeding ten times the upper limit of reference ranges. mhmedical.com The accumulation of these metabolites is believed to contribute to the clinical manifestations, which include progressive leukoencephalopathy, developmental delays, and various neurological deficits. mhmedical.compathbank.orgnih.govmedtigo.com The detection of elevated this compound levels in urine, alongside other polyols, serves as a diagnostic indicator for this rare condition. mhmedical.com

Transaldolase (TALDO) deficiency is another rare autosomal recessive metabolic disorder impacting the non-oxidative part of the pentose phosphate pathway. mhmedical.compediatricshealthjournal.comnih.govulisboa.pt This condition is caused by genetic variants in the TALDO1 gene. nih.gov The absence or reduced activity of transaldolase leads to the accumulation of various intermediate sugars and polyols within the pathway. pediatricshealthjournal.comnih.govnih.gov

Key accumulating metabolites include xylulose-5-phosphate, sedoheptulose-7-phosphate, ribose-5-phosphate, ribulose-5-phosphate, D-ribitol, D-arabitol, and D-xylitol. pediatricshealthjournal.comnih.govnih.gov Clinically, TALDO deficiency often presents in the neonatal period with a spectrum of symptoms, including liver dysfunction, hepatosplenomegaly, thrombocytopenia, and dysmorphic features. pediatricshealthjournal.comnih.govulisboa.pt The accumulation of xylulose-5-phosphate and other polyols is thought to be directly linked to the liver involvement and other systemic issues observed in affected patients. pediatricshealthjournal.comnih.gov As of recent reports, approximately 39 to 41 cases of TALDO deficiency have been diagnosed worldwide. pediatricshealthjournal.comnih.gov

This compound, particularly in its phosphorylated form, this compound 5-phosphate (Xu5P), plays a critical regulatory role in hepatic carbohydrate and lipid metabolism, notably in the process of lipogenesis. nih.govwikipedia.orgmdpi.compnas.org Xu5P is a central intermediate in the pentose phosphate pathway, where it is formed from ribulose-5-phosphate by the enzyme ribulose-5-phosphate epimerase. wikipedia.orggenome.jp Beyond the pentose phosphate pathway, Xu5P is also generated as the final product of the glucuronate-xylulose (GX) pathway, which is predominantly active in the liver and kidneys. nih.gov

Xu5P acts as a key signaling molecule that influences both acute and long-term responses in glucose metabolism and fat synthesis. nih.govwikipedia.orgpnas.org It achieves this by activating a specific protein phosphatase (PP2A), which in turn dephosphorylates the bifunctional enzyme PFK2/FBPase2. This dephosphorylation leads to an increase in fructose (B13574) 2,6-bisphosphate, a potent activator of phosphofructokinase (PFK), thereby upregulating glycolysis. wikipedia.orgpnas.org

Furthermore, Xu5P is instrumental in promoting the activity of the Carbohydrate-Response Element Binding Protein (ChREBP), a transcription factor. wikipedia.orgmdpi.compnas.orgfrontiersin.org ChREBP, activated by glucose-derived metabolites like Xu5P and glucose-6-phosphate, drives the expression of lipogenic genes in the liver. wikipedia.orgmdpi.compnas.orgfrontiersin.org This mechanism facilitates the conversion of excess dietary carbohydrates into storage fat (triglycerides) through de novo lipogenesis (DNL). mdpi.compnas.orgmdpi.comnih.gov Elevated rates of hepatic DNL, often stimulated by high-carbohydrate diets, are implicated in the pathogenesis of various metabolic disorders, including metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.commdpi.comnih.gov

Therapeutic Research Targeting this compound Related Pathways

The unique metabolic pathways involving this compound and its derivatives in microorganisms, which are absent in humans, present promising avenues for therapeutic intervention.

The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway or non-mevalonate pathway, is an essential route for isoprenoid biosynthesis in most bacterial pathogens, certain apicomplexan parasites (such as Plasmodium falciparum, the causative agent of malaria), and plant plastids. nih.govnih.govnih.govportlandpress.comacs.orgpnas.orgacs.orgtaylorandfrancis.comusf.edumdpi.comportlandpress.comnih.govdrugbank.comresearchgate.netnih.gov Unlike these organisms, humans synthesize isoprenoids via the mevalonate (B85504) pathway, making the DXP/MEP pathway an attractive and selective target for the development of novel antimicrobial and antimalarial drugs, as inhibitors would ideally have minimal toxicity to human cells. nih.govnih.govportlandpress.comacs.orgtaylorandfrancis.comusf.edumdpi.comportlandpress.comnih.govresearchgate.netnih.gov

1-deoxy-D-xylulose 5-phosphate (DXP) is a crucial five-carbon metabolite at the heart of this pathway, serving as a branch point that feeds into the synthesis of essential cofactors like thiamin diphosphate (B83284) (ThDP) and pyridoxal (B1214274) phosphate (PLP), in addition to isoprenoids. nih.govnih.govacs.orgpnas.orgacs.orgmdpi.comnih.gov These products are vital for bacterial growth and survival. pnas.org

The DXP pathway involves two key enzymes:

1-deoxy-D-xylulose 5-phosphate synthase (DXPS) : This enzyme catalyzes the first and often rate-limiting step of the pathway, converting D-glyceraldehyde 3-phosphate and pyruvate (B1213749) into DXP. nih.govnih.govacs.orgpnas.orgacs.orgusf.edumdpi.com DXPS is considered a promising target for new antibiotics due to its central role in bacterial metabolism. nih.govacs.orgacs.orgmdpi.com

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC) : This enzyme catalyzes the subsequent conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govportlandpress.comtaylorandfrancis.comusf.edunih.govdrugbank.comnih.gov

Research efforts have focused on developing inhibitors for these enzymes. Fosmidomycin (B1218577), an antibiotic, is a known inhibitor of DXR and has demonstrated activity against certain Gram-negative bacteria and Plasmodium falciparum, leading to its use as an antimalarial drug. nih.govportlandpress.comtaylorandfrancis.comusf.eduportlandpress.comnih.govresearchgate.netnih.gov For instance, the 50% inhibitory concentration (IC50) of fosmidomycin against Mycobacterium tuberculosis IspC (DXR) has been reported at 310 nM. nih.gov The kinetic parameters for M. tuberculosis IspC show a Michaelis constant (K_m) of 47.1 µM for 1-deoxy-D-xylulose 5-phosphate and 29.7 µM for NADPH. nih.gov

Despite the challenges in developing selective inhibitors for DXPS, ongoing research aims to exploit the unique structural and mechanistic features of these enzymes to create novel antimicrobial agents. nih.govacs.orgacs.orgmdpi.com

Table 1: Kinetic and Inhibition Data for Mycobacterium tuberculosis IspC (DXR)

ParameterValueCitation
K_m for 1-deoxy-D-xylulose 5-phosphate47.1 µM nih.gov
K_m for NADPH29.7 µM nih.gov
Fosmidomycin IC50 (against IspC)310 nM nih.gov

Xylulokinase Inhibition Research

D-Xylulokinase (XK) is an enzyme that catalyzes the ATP-dependent phosphorylation of this compound to produce xylulose 5-phosphate (Xu5P) labsolu.cafluoroprobe.commade-in-china.com. In mammals, XK is the terminal enzyme in the glucuronate-xylulose pathway, and its product, Xu5P, is a crucial regulator of glucose metabolism and lipogenesis labsolu.cafluoroprobe.com.

Research Findings on Xylulokinase Inhibition:

Specificity and Inhibition: Human XK (hXK) exhibits high specificity for this compound as its sugar substrate labsolu.ca. The compound 5-deoxy-5-fluoro-D-xylulose has been identified as a competitive inhibitor of hXK labsolu.cafluoroprobe.com.

Metabolic Regulation: Inhibition of XK offers a valuable tool to investigate its precise roles in sugar metabolism, lipogenesis, and various metabolic diseases labsolu.ca.

Impact of Overexpression: Studies in yeast, particularly in Saccharomyces cerevisiae, have shown that overexpression of xylulokinase genes (e.g., Pichia stipitis XYL3 and Saccharomyces cerevisiae XKS1) can lead to inhibited growth on xylose or this compound, potentially due to ATP depletion made-in-china.com. Conversely, moderate xylulokinase activity appears to be optimal for efficient growth and ethanol (B145695) production from xylose in recombinant Saccharomyces cerevisiae.

Kinetic Parameters: The kinetic properties of Saccharomyces cerevisiae xylulokinase have been characterized. The Michaelis constant (Km) for this compound was determined to be 310 ± 10 μM, and for ATP, it was 1550 ± 80 μM for the forward reaction made-in-china.com. For the reverse reaction, the Km for xylulose 5-phosphate was 1300 ± 100 μM and for ADP was 280 ± 30 μM made-in-china.com.

Table 2: Kinetic Parameters of Saccharomyces cerevisiae Xylulokinase

ParameterValueSubstrateReaction DirectionReference
Km310 ± 10 μMThis compoundForward made-in-china.com
Km1550 ± 80 μMATPForward made-in-china.com
Km1300 ± 100 μMXylulose 5-phosphateReverse made-in-china.com
Km280 ± 30 μMADPReverse made-in-china.com

D Xylulose in Microbial and Biotechnological Research

Metabolic Engineering Strategies for D-Xylulose Pathway Optimization

Enzyme Engineering (e.g., Xylose Reductase, Xylitol (B92547) Dehydrogenase)

In many microorganisms, particularly yeasts, the metabolism of D-xylose to this compound involves a two-step enzymatic process. This pathway typically begins with xylose reductase (XR), which reduces D-xylose to xylitol. Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to this compound taylorandfrancis.comnih.govnih.gov. This compound is then phosphorylated by xylulokinase to this compound 5-phosphate, allowing it to enter the pentose (B10789219) phosphate (B84403) pathway taylorandfrancis.comnih.govasm.org.

Enzyme engineering efforts in this area are largely aimed at improving the efficiency of xylose fermentation, especially in industrial ethanol (B145695) production using organisms like Saccharomyces cerevisiae. A common challenge is the imbalance of cofactors (NADPH and NADH) required by XR and XDH, which can lead to the accumulation of xylitol and reduced ethanol yields nih.govoup.com. For instance, XR often prefers NADPH, while XDH typically uses NAD+ nih.govnih.gov.

To address this, researchers have engineered XR and XDH enzymes to achieve matched coenzyme specificity. Studies have involved introducing site-directed mutations in the coenzyme-binding pocket of XDH (e.g., from Galactocandida mastotermitis) to enable its activity with NADP+, a cofactor that wild-type XDH typically lacks nih.gov. Such engineered XDH variants have shown improved efficiency in utilizing NADP+ over NAD+ nih.gov. When combined with a matched XR mutant, these engineered strains can exhibit a significant decrease in glycerol (B35011) yield during xylose fermentation, though not always an increase in ethanol nih.gov.

Furthermore, overexpression of xylulokinase (encoded by genes like XKS1 or XYL3) alongside the XR and XDH genes has been shown to enhance xylose metabolism in engineered S. cerevisiae strains. This overexpression leads to improved ethanol yields and a substantial reduction in xylitol accumulation, demonstrating the importance of efficient this compound phosphorylation for effective xylose utilization asm.orgoup.com.

Enhancing Flux through this compound 5-Phosphate

This compound 5-phosphate (D-Xu5P) is a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway, where it acts as a donor of two-carbon ketone groups in transketolase reactions wikipedia.org. Beyond its role in sugar metabolism, D-Xu5P has been recognized for its regulatory functions. It can activate protein phosphatase, which in turn dephosphorylates and activates phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK2/FBPase2), leading to an increase in fructose (B13574) 2,6-bisphosphate production and subsequent upregulation of glycolysis wikipedia.orgsigmaaldrich.com. This indicates D-Xu5P's role as a signal for the coordinated control of lipogenesis and carbohydrate feeding effects on the glycolytic pathway sigmaaldrich.com.

While this compound 5-phosphate was previously thought to directly promote the ChREBP transcription factor, recent studies suggest that D-glucose-6-phosphate might be more essential for ChREBP activation in response to glucose wikipedia.org. Nevertheless, its central position in the pentose phosphate pathway and its regulatory interactions highlight this compound 5-phosphate as a vital target for metabolic engineering strategies aimed at optimizing carbon flow and product synthesis in microbial systems.

Novel Routes to 1-Deoxy-D-Xylulose 5-Phosphate for Terpene Production

Terpenes, a diverse class of natural products with various industrial and pharmaceutical applications, are primarily synthesized in bacteria and plant plastids via the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway asm.orgwikipedia.orgresearchgate.netasm.orgfrontiersin.orgasm.org. The initial and often rate-limiting step in this pathway is catalyzed by DXP synthase (Dxs), which condenses pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce DXP asm.orgwikipedia.orgresearchgate.netasm.orgfrontiersin.orgasm.orgmdpi.com.

Researchers are exploring novel routes to DXP (nDXP) from pentose phosphates to create more direct and efficient pathways for terpene biosynthesis from C5 sugars, and to circumvent the regulatory mechanisms that control Dxs asm.orgresearchgate.netasm.orgnih.gov. One notable study identified two candidate nDXP genes in Escherichia coli through a selection process involving a dxs deletion mutant grown on xylose asm.orgresearchgate.netasm.orgnih.gov. These genes were the wild-type E. coli yajO (annotated as a putative xylose reductase) and various mutations in the native ribB gene asm.orgresearchgate.netasm.orgnih.gov.

In vitro analyses confirmed that purified YajO and mutant RibB proteins could synthesize DXP directly from ribulose 5-phosphate (Ru5P) asm.orgresearchgate.netasm.orgnih.gov. This discovery presents a promising alternative to the conventional DXP pathway, offering potential advantages in carbon conservation and bypassing Dxs-mediated regulation asm.org.

Further engineering efforts have focused on optimizing this novel route. For example, expressing nDXP enzymes as fusions to DXP reductase (Dxr), the second enzyme in the DXP pathway, has shown significant improvements. An expression of a Dxr-RibB(G108S) fusion in E. coli resulted in a more than four-fold increase in bisabolene (B7822174) titers and alleviated the accumulation of intracellular DXP, demonstrating enhanced flux through the pathway asm.orgresearchgate.netasm.orgnih.gov. The overexpression of Dxs itself has also been shown to increase isoprene (B109036) production in Bacillus subtilis asm.org. These findings highlight the potential of engineering DXP pathway enzymes and exploring novel routes to DXP for enhanced terpene production in microbial systems.

Structural Biology and Enzymology of D Xylulose Metabolizing Enzymes

Structural Characterization of Key Enzymes

The precise arrangement of amino acids in an enzyme's active site governs its ability to bind substrates and catalyze specific biochemical reactions. This subsection explores the structural details of two pivotal enzymes: human D-xylulokinase and 1-deoxy-D-xylulose 5-phosphate reductoisomerase.

Human D-Xylulokinase (hXK)

Human D-xylulokinase (hXK) is a crucial enzyme in the glucuronate-xylulose pathway, responsible for the ATP-dependent phosphorylation of D-xylulose to this compound 5-phosphate. nih.govnih.gov This product, this compound 5-phosphate, is a key signaling molecule that regulates both glycolysis and lipogenesis. acs.org

X-ray crystallography has provided high-resolution insights into the three-dimensional structure of hXK, both in its apo form and in complex with its substrate, this compound, as well as with the inhibitor 5-deoxy-5-fluoro-D-xylulose. nih.govingentaconnect.com The enzyme exhibits a two-domain fold, a characteristic feature of the sugar kinase/hsp70/actin superfamily. nih.govacs.org Domain I is primarily responsible for binding the sugar substrate, this compound, while Domain II binds the nucleotide cofactor, ADP. nih.govnih.govacs.org

In the determined crystal structures of hXK in complex with this compound or the fluorinated inhibitor, the enzyme is in an "open" conformation. nih.gov In this state, the substrate-binding site on Domain I and the nucleotide-binding site on Domain II are separated by a distance of approximately 10 Å. nih.govacs.orgingentaconnect.com This significant separation implies that a substantial conformational change is necessary to bring the two substrates, this compound and ATP, into close enough proximity for the phosphoryl transfer reaction to occur. nih.govacs.orgingentaconnect.com

A notable finding from the structural analysis is that this compound binds to the active site in its linear, keto-form, rather than a cyclic furanose or pyranose form. nih.govnih.gov This linear conformation is stabilized by a series of specific interactions with the enzyme. The sugar molecule is effectively "sandwiched" between the side chain of a tryptophan residue and several polar side chains that provide a network of hydrogen bonds for precise recognition. nih.govnih.gov

hXK Structural Complexes Key Findings PDB ID
hXK in complex with this compoundReveals the binding of the substrate in its linear keto-form and the "open" conformation of the enzyme.4BC4
hXK in complex with 5-deoxy-5-fluoro-D-xyluloseDemonstrates the binding mode of a competitive inhibitor, which is virtually identical to that of the natural substrate. nih.gov4BC5
hXK in complex with ADPShows the nucleotide binding to Domain II, distant from the sugar-binding site in the open conformation.4BC6

This table provides an overview of the key structural data available for human D-xylulokinase.

The active site of hXK is a well-defined pocket located on Domain I. nih.gov The binding of this compound is characterized by a network of specific hydrogen bonds with several key amino acid residues. nih.gov These interactions ensure the high specificity of hXK for this compound. nih.gov The residues forming the binding site include Gln-98, His-99, Trp-137, Arg-170, Asp-280, and Asn-281. nih.gov

The catalytic mechanism of hXK, while not fully elucidated from the static crystal structures, is inferred to involve a significant domain closure. This conformational change would bring the ATP-bound Domain II into proximity with the this compound-bound Domain I, facilitating the transfer of the gamma-phosphate from ATP to the C5 hydroxyl group of this compound. nih.govacs.orgingentaconnect.com The precise roles of individual amino acid residues in the catalytic step are yet to be fully determined, but the structural data provide a strong foundation for future mechanistic studies. The exquisite hydrogen bonding recognition within the active site explains the enzyme's high selectivity for this compound. nih.govnih.gov

1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (DXR)

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. nih.govuniprot.org This pathway is essential in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plants, but absent in humans, making DXR an attractive target for the development of novel antimicrobial and antimalarial drugs. nih.gov DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in a two-step reaction involving an intramolecular rearrangement followed by an NADPH-dependent reduction. nih.govpnas.org

The structure of DXR from Escherichia coli is very similar to that of Z. mobilis, with a high degree of conservation in the active site architecture. nih.gov Structural studies of E. coli DXR in complex with the inhibitor fosmidomycin (B1218577) have been particularly insightful, revealing significant conformational changes upon inhibitor binding. nih.gov For Plasmodium falciparum DXR (PfDXR), a three-dimensional model has been generated through comparative modeling, which also shows a three-domain structure consistent with the known crystal structures of DXR from other species. acs.org This model has been instrumental in understanding the active site of PfDXR and for the virtual screening of potential inhibitors. acs.org

Organism Structural Features Key Insights
Zymomonas mobilisThree-domain structure: N-terminal NADPH binding domain, central active site domain, and C-terminal four-helix bundle. nih.govProvides a foundational understanding of the overall DXR fold and domain organization.
Escherichia coliHighly similar structure to Z. mobilis DXR. nih.gov Ternary complexes with NADPH and inhibitors have been solved. nih.govElucidates the conformational changes upon ligand binding and provides a basis for inhibitor design. nih.gov
Plasmodium falciparum3D model built by comparative modeling, showing a conserved three-domain architecture. acs.orgEnables the study of the malarial enzyme's active site and facilitates the development of species-specific inhibitors. acs.org

This table summarizes the key structural findings for DXR from different organisms.

The binding of the cofactor NADPH to the N-terminal domain of DXR is a critical first step in the catalytic cycle. In the Z. mobilis DXR structure, the adenosine (B11128) phosphate (B84403) moiety of NADPH binds in a canonical fashion to the nucleotide-binding fold. nih.gov However, the nicotinamide (B372718) ring, which is directly involved in the reduction step, is disordered in the binary complex, suggesting that its position becomes fixed only upon substrate binding. nih.gov

A key feature of DXR catalysis is the significant conformational change that occurs upon substrate binding. purdue.edu Structural studies of E. coli DXR have identified a flexible loop that covers the active site. nih.gov In the absence of the substrate, this loop is in an open conformation, allowing for the entry of DXP and the release of MEP. Upon substrate binding, this loop closes over the active site, creating a protected environment for the chemical reaction to take place and likely playing a role in determining substrate specificity. nih.gov This induced-fit mechanism ensures that the catalytic residues are properly positioned for the isomerization and reduction reactions. The binding of inhibitors, such as fosmidomycin, can also induce a "closed" enzyme conformation, which contributes to their tight-binding inhibition. nih.gov

1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is a key enzyme that catalyzes the first and rate-limiting step in the 2-C-methylerythritol 4-phosphate (MEP) pathway. rug.nlnih.gov This pathway is essential for the biosynthesis of isoprenoids in most bacteria, algae, and plant plastids. nih.gov Isoprenoids are a vast and diverse class of natural products with critical cellular functions. rug.nlnih.gov The enzyme catalyzes the thiamin diphosphate (B83284) (ThDP)-dependent decarboxylative condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govmdpi.com DXP serves as a crucial branch-point metabolite, feeding into the synthesis of isoprenoids, as well as thiamin (vitamin B1) and pyridoxal (B1214274) (vitamin B6). nih.govpnas.org Due to its central role in essential metabolic pathways in many pathogens, DXPS is an attractive target for the development of novel antibiotics, antimalarials, and herbicides. nih.govpnas.org

Structurally, DXPS is a ThDP-dependent enzyme, but it possesses a novel arrangement of its three domains compared to other enzymes in its superfamily, such as transketolase. nih.gov This unique architecture results in the active site being located at the interface of domains I and II within a single monomer, rather than at the dimer interface. nih.gov The enzyme's intrinsic flexibility has historically presented challenges for structural studies, but recent progress has significantly advanced our understanding of its architecture and catalytic mechanism. rug.nlnih.gov

Conformational Dynamics on Ligand Binding (H/D Exchange MS)

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) has been instrumental in providing insights into the conformational dynamics of DXPS during its catalytic cycle. nih.govnih.gov Studies on full-length Escherichia coli DXPS have revealed that the enzyme is conformationally flexible even in the absence of ligands. nih.gov

HDX-MS analysis identified three specific regions near the active center (spanning residues 42-58, 183-199, and 278-298) that exhibit dynamic behavior. nih.gov These regions show both monomolecular (EX1) and bimolecular (EX2) H/D exchange kinetics, indicating they exist in both open and closed conformations. nih.govpnas.org Notably, two of these dynamic segments were not observed in previous X-ray crystallography structures, highlighting the power of HDX-MS in characterizing flexible regions. nih.govpnas.org

The binding of ligands induces significant conformational changes. nih.gov When a substrate analogue is bound, the enzyme favors a "closed" conformation. pnas.orgpnas.org This closed state is critical for stabilizing the pre-decarboxylation intermediate, C2-alpha-lactyl-thiamin diphosphate (LThDP), which is a unique feature of the DXPS mechanism. nih.govpnas.org The subsequent binding of the second substrate, D-glyceraldehyde 3-phosphate (GAP), triggers a switch to an "open" conformation. nih.govpnas.org This transition to the open state coincides with the decarboxylation of the LThDP intermediate and the eventual release of the product, DXP. nih.gov These findings underscore the crucial role of conformational dynamics in the DXPS catalytic mechanism, where the enzyme utilizes a gated process to control the reaction sequence. nih.govnih.gov

Table 1: Dynamic Regions in E. coli DXPS Identified by HDX-MS

Residue Span H/D Exchange Behavior Conformational State
42-58 EX1 and EX2 Dynamic (Open/Closed)
183-199 EX1 and EX2 Dynamic (Open/Closed)
278-298 EX1 and EX2 Dynamic (Open/Closed)

Data sourced from scientific research on DXPS conformational dynamics. nih.gov

Kinetic and Mechanistic Studies

The catalytic mechanism of DXPS is distinct among ThDP-dependent enzymes. mdpi.com Instead of a typical ping-pong mechanism, DXPS follows a random sequential mechanism. mdpi.com A key feature is the formation of the C2α-lactyl-ThDP (LThDP) intermediate after pyruvate binding, which remains stable on the enzyme. mdpi.comnih.gov The binding of the second substrate, D-GAP, is essential as it acts as a trigger, inducing the decarboxylation of LThDP to form the enamine intermediate, which then undergoes carboligation with D-GAP to produce DXP. mdpi.comnih.gov

Enzyme Specificity and Substrate Affinity

DXPS catalyzes the condensation of a donor substrate (pyruvate) and an acceptor substrate (D-GAP). nih.gov The enzyme exhibits a degree of catalytic promiscuity and a relaxed specificity for the acceptor substrate. nih.gov However, it shows a strong preference for pyruvate as the donor substrate when D-GAP is the acceptor. nih.gov Other potential donor substrates, such as ketobutyrate and hydroxypyruvate (HPA), are reported to have significantly lower product formation rates compared to pyruvate. nih.gov

Kinetic studies provide quantitative measures of substrate affinity. For instance, research on DXPS from Deinococcus radiodurans has determined the Michaelis constant (Km) for its substrates. The Km values help in understanding the concentration of substrate required to achieve half of the maximum velocity of the enzyme reaction.

Table 2: Steady-State Kinetic Parameters for D. radiodurans DXPS

Substrate Km (μM) kcat (s-1) kcat/Km (M-1s-1)
Pyruvate 70 ± 10 1.8 ± 0.1 2.6 x 104
D-GAP 130 ± 20 1.8 ± 0.1 1.4 x 104

Kinetic parameters were determined using a coupled enzyme assay. nih.gov

Inhibition Mechanisms of this compound Pathway Enzymes

Given its essential role, DXPS is a prime target for inhibitors. Several inhibition mechanisms have been identified.

Feedback Inhibition: The MEP pathway is regulated by feedback inhibition, where the final products, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), inhibit DXPS activity. nih.govnih.gov These metabolites act as allosteric inhibitors. biorxiv.org Kinetic studies have shown that IDP and DMADP compete with the cofactor ThDP for binding to the enzyme. nih.govnih.gov The proposed mechanism involves the direct binding of IDP and DMADP to DXPS, which promotes the dissociation of the active enzyme dimer into inactive monomers. biorxiv.org This provides a rapid mechanism to regulate the metabolic flux in response to the supply of isoprenoid precursors. biorxiv.org The inhibition constants (Ki) for IDP and DMADP binding to Populus trichocarpa DXPS were determined to be 65.4 ± 4.3 μM and 81.3 ± 10.5 μM, respectively. nih.gov

Active Site Inhibition: Another class of inhibitors includes alkylacetylphosphonates (alkylAPs), which act as mimics of the donor substrate, pyruvate. mdpi.com These compounds, such as butylacetylphosphonate (BAP), react covalently with the enzyme-bound ThDP to form a stable C2α-phosphonolactyl-ThDP (PLThDP) adduct. mdpi.com This adduct mimics the pre-decarboxylation intermediate of the reaction, effectively trapping the enzyme in an inactive state. mdpi.com The larger active site of DXPS compared to other ThDP-dependent enzymes allows for the design of larger, more selective alkylAP inhibitors. mdpi.com

Role of Hydrogen Bonding and Active Site Residues in Catalysis

The catalytic activity of DXPS is critically dependent on the precise arrangement and chemical properties of amino acid residues within its active site. nih.gov Hydrogen bonds play a crucial role in orienting substrates and stabilizing transition states during the catalytic cycle. mdpi.com Structural and mutagenesis studies have identified several key residues essential for catalysis. nih.govnih.gov

Crystal structures of DXPS from E. coli and D. radiodurans have identified residues that are likely important for catalysis. nih.gov For example, the structure of Mycobacterium tuberculosis DXPS in complex with the inhibitor BAP shows the adduct interacting with the catalytically important His40 residue, along with other conserved residues in the active site. mdpi.com

Site-directed mutagenesis studies on D. radiodurans DXPS have further elucidated the roles of specific residues. Mutating key residues and analyzing the resulting changes in kinetic parameters (kcat and Km) can quantify their importance in substrate binding and catalysis. For instance, mutations of residues equivalent to His-434 in D. radiodurans DXPS in other transketolase family enzymes have been shown to affect enzymatic activity. nih.gov The hydrogen bonds formed by active site residues are vital for stabilizing the catalytic machinery, including the cofactor ThDP and the reaction intermediates, thereby lowering the activation energy of the reaction. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
1-Deoxy-D-xylulose 5-phosphate DXP
1-Deoxy-D-xylulose 5-phosphate synthase DXPS
2-C-methylerythritol 4-phosphate MEP
Thiamin diphosphate ThDP
D-glyceraldehyde 3-phosphate D-GAP
C2-alpha-lactyl-thiamin diphosphate LThDP
Isopentenyl diphosphate IDP
Dimethylallyl diphosphate DMADP
Butylacetylphosphonate BAP
C2α-phosphonolactyl-ThDP PLThDP
Hydroxypyruvate HPA

Advanced Research Methodologies in D Xylulose Studies

Genetic Engineering and Omics Approaches

Transcriptional and Proteomic Analyses of D-Xylulose Regulated Pathways

Transcriptional and proteomic analyses provide comprehensive insights into the cellular responses and adaptive mechanisms related to this compound metabolism. These 'omics' approaches identify changes in gene expression (transcriptomics) and protein abundance (proteomics) that occur in response to this compound presence or during its utilization.

This compound 5-phosphate (Xu5P) is a key node within the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Enzymes such as transketolase and transaldolase catalyze its reversible conversion into intermediates like glyceraldehyde 3-phosphate (GAP) and fructose (B13574) 6-phosphate (F6P), which can then feed into glycolysis or gluconeogenesis. Beyond its role as a metabolic intermediate, Xu5P functions as a signaling molecule. For instance, in mammalian cells, this compound 5-phosphate activates protein phosphatase 2A (PP2A), an enzyme that dephosphorylates transcription factors such as Carbohydrate Response Element Binding Protein (ChREBP). This dephosphorylation enables ChREBP's nuclear translocation and subsequent activation of genes involved in lipogenesis (fat synthesis), including L-type pyruvate (B1213749) kinase. This highlights a direct transcriptional regulation pathway mediated by this compound 5-phosphate.

Proteomic studies in microorganisms engineered for efficient xylose utilization have revealed significant alterations in protein expression profiles. In a mutant Saccharomyces cerevisiae strain (TMB 3400) with enhanced xylose fermentation capabilities, proteomic analysis showed a substantial increase in the levels of key enzymes involved in xylose and this compound metabolism. Specifically, xylose reductase, xylitol (B92547) dehydrogenase, and transketolase (Tkl1) demonstrated 6-10 fold increased expression levels compared to the parental strain. nih.gov These changes are consistent with improved D-xylose assimilation and its subsequent entry into the pentose phosphate pathway. The elevated levels of transketolase, an enzyme that utilizes this compound 5-phosphate, underscore the increased flux through the non-oxidative PPP during efficient xylose utilization. nih.gov

The integration of transcriptomic and proteomic data, often combined with metabolomics, offers a holistic view of this compound regulated pathways, revealing the coordinated cellular machinery involved in its processing and its broader metabolic implications.

Organism/SystemKey Enzyme/ProteinObserved Change (Transcriptional/Proteomic)Associated Pathway/EffectReference
Saccharomyces cerevisiae (xylose-fermenting mutant)Xylose reductase6-10 fold increased levels (proteomic)Improved xylose utilization, ethanol (B145695) production nih.gov
Saccharomyces cerevisiae (xylose-fermenting mutant)Xylitol dehydrogenase6-10 fold increased levels (proteomic)Improved xylose utilization, ethanol production nih.gov
Saccharomyces cerevisiae (xylose-fermenting mutant)Transketolase (Tkl1)6-10 fold increased levels (proteomic)Improved xylose utilization, non-oxidative Pentose Phosphate Pathway nih.gov
Mammalian cells (e.g., in lipogenesis)Protein Phosphatase 2A (PP2A)Activated by this compound 5-phosphateDephosphorylation and activation of ChREBP, leading to activation of lipogenic genes

¹³C-Fingerprinting for Carbon Contribution Analysis in Xylose Metabolism

¹³C-fingerprinting, a powerful technique within the broader field of ¹³C-metabolic flux analysis (¹³C-MFA), enables researchers to trace the flow of carbon atoms from specifically labeled substrates through complex metabolic networks. This method is particularly valuable for quantifying the contribution of this compound, as an intermediate of xylose metabolism, to various downstream products and pathways.

In the context of xylose metabolism, ¹³C-MFA has been instrumental in understanding carbon partitioning. For example, in engineered Escherichia coli strains designed for phenylalanine production from sugar mixtures, ¹³C-fingerprinting demonstrated a higher preference for xylose utilization, indicating superior catabolism of xylose relative to glucose. researchgate.netresearchgate.net This technique allows for the precise quantification of how much carbon from xylose, and subsequently this compound, is channeled into different biosynthetic routes.

Studies on Clostridium acetobutylicum utilizing [1-¹³C]xylose have employed fractional ¹³C labeling of intermediate metabolites to analyze phosphoketolase flux. This approach successfully revealed the activity of the phosphoketolase pathway for xylose catabolism in this bacterium, providing detailed insights into how this compound 5-phosphate is cleaved into acetyl phosphate and glyceraldehyde-3-phosphate. researchgate.net

Furthermore, ¹³C-MFA has been applied to xylose-consuming Saccharomyces cerevisiae strains to investigate metabolic bottlenecks. These studies revealed that during xylose utilization, there is a high flux through the non-oxidative pentose phosphate pathway (PPP), where this compound 5-phosphate is a key intermediate, but a comparatively low flux through the oxidative PPP. nih.gov This detailed flux information is critical for metabolic engineering efforts aimed at optimizing this compound conversion for desired products like ethanol. Stable isotope metabolomics, using ¹³C-labeled xylose, has also been used to trace carbon into water-soluble soil metabolite pools, providing insights into the community metabolism of carbon in environmental systems. osti.gov

These applications of ¹³C-fingerprinting and ¹³C-MFA underscore their importance in quantitatively dissecting the metabolic fate of this compound and its precursors, offering a deeper understanding of carbon flow and pathway regulation.

Organism/SystemLabeled SubstrateKey Finding (Carbon Contribution/Flux)TechniqueReference
Engineered E. coli strain (NST74X)Glucose-xylose mixtureHigher preference for xylose, superior xylose catabolism relative to glucose¹³C-fingerprinting researchgate.netresearchgate.net
Clostridium acetobutylicum[1-¹³C]xyloseRevealed phosphoketolase pathway for xylose catabolism; quantified phosphoketolase fluxFractional ¹³C labeling, ¹³C-Metabolic Flux Analysis (MFA) researchgate.net
Saccharomyces cerevisiae (xylose-consuming)XyloseHigh flux through non-oxidative Pentose Phosphate Pathway (PPP), low flux through oxidative PPP¹³C-Metabolic Flux Analysis (MFA) nih.gov
Soil microbial community¹³C-labeled xyloseTracing carbon into water-soluble soil metabolite pool, profiling community metabolismStable isotope metabolomics (¹³C-tracing) osti.gov

Q & A

Basic: What are the primary chemical synthesis routes for D-xylulose, and what key reaction steps define these pathways?

This compound is synthesized via multi-step organic reactions, with Wittig reactions and asymmetric dihydroxylation as critical steps. For example, hydroxyacetone and ethylene glycol are protected (e.g., TBS, acetyl groups) to stabilize intermediates, followed by bromination and oxidation to form α,β-unsaturated ketones. Sharpless asymmetric dihydroxylation or OsO4-mediated dihydroxylation then yields protected this compound, which is deprotected to obtain the final product . Alternative pathways, such as formaldehyde assimilation via methanol condensation cycles, have also been explored but require validation of enzyme efficiency and pathway flux .

Basic: Which metabolic pathways involve this compound, and what enzymes regulate its interconversion?

This compound participates in the pentose phosphate pathway (PPP) and glucuronate-xylulose pathway . Key enzymes include:

  • D-xylulokinase : Phosphorylates this compound to xylulose 5-phosphate (X5P), a PPP intermediate .
  • This compound reductase : Catalyzes NAD+‐dependent oxidation of xylitol to this compound, linking it to sugar alcohol metabolism .
  • Xylose isomerase : Converts D-xylose to this compound in microbial systems, though efficiency varies with metal cofactors (e.g., Mn²⁺ for class II enzymes) .

Advanced: What experimental challenges arise in asymmetric dihydroxylation for this compound synthesis, and how are they mitigated?

Asymmetric dihydroxylation of α,β-unsaturated ketones (e.g., using Sharpless AD-mix reagents) faces challenges due to protecting group instability and competing retro-aldol reactions . For instance, acetyl and TBS groups degrade under basic conditions, leading to side products like aldehydes. Optimizing protecting groups (e.g., TIPS) improves stereoselectivity and yield (up to 78%) . Reaction monitoring via NMR and optical rotation analysis ensures product integrity .

Advanced: How can researchers validate the activity of this compound-related enzymes like xylose isomerase?

A coupled enzyme assay is commonly used:

Xylose isomerase converts D-xylose to this compound.

Sorbitol dehydrogenase (SDH) reduces this compound to xylitol while oxidizing NADH, measurable via UV absorbance at 340 nm.
Kinetic parameters (e.g., kcat = 8.5 s⁻¹, Km = 17.7 mM) are determined under controlled metal cofactor conditions (e.g., 1 mM MnCl₂) .

Advanced: What are common pitfalls in microbial this compound production, and how can metabolic engineering address them?

Microbial pathways often suffer from substrate leakage (e.g., this compound-1-phosphate entering PPP) and redox imbalances (excess NAD+/NADP+). Strategies include:

  • Enzyme engineering : Enhancing xylose isomerase activity and specificity .
  • Compartmentalization : Separating synthetic pathways (e.g., xylulose-1-phosphate aldolase) to minimize cross-talk .
  • Cofactor recycling : Integrating NADH oxidase to balance redox states .

Basic: What analytical methods confirm the structure and purity of synthesized this compound?

  • NMR spectroscopy : Identifies characteristic signals (e.g., anomeric protons in protected intermediates) .
  • Optical rotation : Matches reported values ([α]D = specific rotation) to verify enantiomeric purity .
  • Chromatography : HPLC or GC-MS quantifies purity (>98%) and detects side products .

Advanced: How should researchers resolve data contradictions when optimizing this compound synthetic pathways?

Contradictions (e.g., variable yields in dihydroxylation) require:

  • Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, protecting groups) .
  • Mechanistic studies : Isotopic labeling or computational modeling to trace reaction pathways .
  • Cross-validation : Comparing synthetic routes (e.g., formaldehyde assimilation vs. traditional organic synthesis) to identify bottlenecks .

Basic: What role does this compound play in the pentose phosphate pathway (PPP)?

This compound is phosphorylated to xylulose 5-phosphate (X5P) , a substrate for transketolase in the non-oxidative PPP. X5P facilitates carbon shuffling, generating ribose-5-phosphate (nucleotide synthesis) and erythrose-4-phosphate (aromatic amino acid biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Xylulose
Reactant of Route 2
D-Xylulose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.